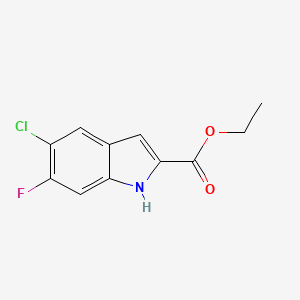
5-クロロ-6-フルオロ-1H-インドール-2-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H9ClFNO2 and its molecular weight is 241.65. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
蛍光プローブとイメージング剤
蛍光分子は、生物学的イメージングにおいて重要な役割を果たします。5-クロロ-6-フルオロ-1H-インドール-2-カルボン酸エチルは、その蛍光団特性により、蛍光プローブとして機能することができます。研究者は、細胞プロセスを可視化し、分子間相互作用を追跡し、細胞内構造を研究するために、それを生体分子(タンパク質、核酸、脂質など)に付着させます。 その発光特性により、蛍光顕微鏡法や生細胞イメージングに有用です .
合成方法と化学合成
5-クロロ-6-フルオロ-1H-インドール-2-カルボン酸エチルの合成には、興味深い変換が含まれます。研究者は、この化合物とその誘導体への効率的な経路を探求しています。このプロセス中に開発された新規合成手法は、他の複雑な分子にも幅広い影響を与える可能性があります。 例えば、3-フルオロアニリンからの3段階合成は、この骨格へのアクセス可能性を示しています .
Safety and Hazards
作用機序
Target of Action
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active pharmacophores . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects . These interactions often result in changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can bind to specific proteins, influencing their activity and stability. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. These effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of certain enzymes, such as topoisomerase, which is essential for DNA replication and transcription . By binding to the active site of these enzymes, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate prevents their normal function, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but it can degrade over time when exposed to light and heat . Long-term studies have demonstrated that Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can cause sustained changes in cellular function, including prolonged activation of apoptotic pathways and inhibition of cell proliferation.
Dosage Effects in Animal Models
The effects of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, this compound has shown therapeutic effects, such as reducing tumor growth and inflammation . At high doses, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The interaction of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis.
特性
IUPAC Name |
ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVBMPOMIIWULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)
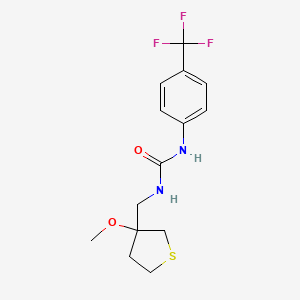
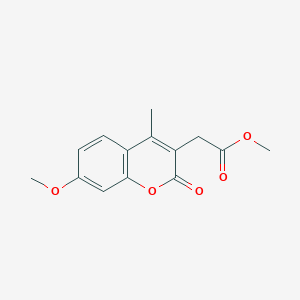
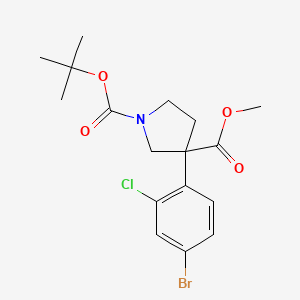

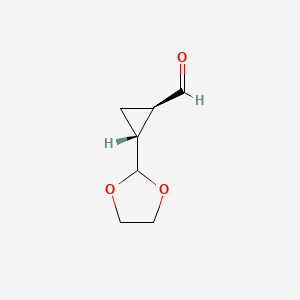
![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)
![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)
![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)
![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)
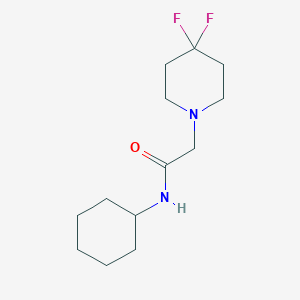
![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)
![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)
